molecular formula C12H10ClNO2 B1452488 Ethyl 4-chloroquinoline-7-carboxylate CAS No. 282101-16-0

Ethyl 4-chloroquinoline-7-carboxylate

Cat. No. B1452488
M. Wt: 235.66 g/mol
InChI Key: JWANQGUWFXQBGZ-UHFFFAOYSA-N
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Description

Ethyl 4-chloroquinoline-7-carboxylate is a chemical compound with the following properties:



  • Chemical Formula : C₁₂H₁₀ClNO₂

  • Molecular Weight : 235.67 g/mol

  • Synonyms : Ethyl 7-chloroquinoline-4-carboxylate, 7-Quinolinecarboxylic acid, 4-chloro-, ethyl ester



Synthesis Analysis

The synthesis of this compound involves several steps. Inspired by its potential biological activities, researchers attempted to synthesize a series of novel 7-chloroquinoline derivatives. These derivatives include:



  • 2,7-dichloroquinoline-3-carbonitrile (Compound 5)

  • 2,7-dichloroquinoline-3-carboxamide (Compound 6)

  • 7-chloro-2-methoxyquinoline-3-carbaldehyde (Compound 7)

  • 7-chloro-2-ethoxyquinoline-3-carbaldehyde (Compound 8)


The synthetic route involved the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde. The carbaldehyde functional group was transformed into nitriles using POCl₃ and NaN₃ , which were subsequently converted to amides using CH₃CO₂H and H₂SO₄ .



Molecular Structure Analysis

The molecular structure of Ethyl 4-chloroquinoline-7-carboxylate consists of a quinoline ring with a chlorine atom at position 7 and an ethyl ester group attached to the carboxylate at position 4.



Chemical Reactions Analysis

The compound’s reactivity includes interactions with biological targets. For instance:



  • Compound 7 exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line , as well as weak activity against the HCT-116 human colorectal carcinoma cell line .



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 114°C

  • Solubility : Soluble in organic solvents


Scientific Research Applications

Antimalarial and Anticancer Potential

Chloroquine and its derivatives have historically been used to combat malaria. However, resistance to chloroquine has led to its decreased use in this context. Recent studies have repurposed chloroquine derivatives for potential use in treating various infectious and noninfectious diseases. Notably, derivatives based on the chloroquine scaffold are being investigated for their anticancer properties. This repurposing is due to the compounds' ability to interfere with the cellular processes that cancer cells rely on for proliferation, suggesting a promising area for developing new anticancer therapies (Njaria et al., 2015).

Autoimmune Disorders

Chloroquine derivatives also show promise in managing autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. Their immunosuppressive properties help reduce the hyperactivity of T-cells and B-cells, as well as the expression of pro-inflammatory cytokines. This evidence supports their use as disease-modifying anti-rheumatic drugs, offering a potential therapeutic option for patients with autoimmune conditions (Taherian et al., 2013).

Antiviral Research

The search for effective treatments against COVID-19 has led to the investigation of chloroquine and hydroxychloroquine, showing some initial promise in vitro for inhibiting viral replication. Although clinical trials have yielded mixed results, the interest in these compounds highlights the ongoing research into their potential antiviral applications, including their mechanisms of action and the broader implications for treating viral infections (Dermawan et al., 2020).

Safety And Hazards

The safety profile of this compound is essential for further development. Preliminary results indicate that it is inactive in hepatotoxicity, immunotoxicity, mutagenicity, and cytotoxicity. However, further safety assessments are necessary.


Future Directions

Future research should focus on:



  • Elucidating the compound’s precise mechanism of action.

  • Investigating its potential as an antibacterial or anticancer drug.

  • Exploring additional derivatives and their biological activities.


properties

IUPAC Name

ethyl 4-chloroquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWANQGUWFXQBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00708110
Record name Ethyl 4-chloroquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloroquinoline-7-carboxylate

CAS RN

282101-16-0
Record name 7-Quinolinecarboxylic acid, 4-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282101-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloroquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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